4'-Bromo-3-(1,3-dioxolan-2-YL)benzophenone

Organic Synthesis Medicinal Chemistry Materials Science

Multi-step benzophenone synthesis often suffers from selectivity issues when unprotected ketones react prematurely. 4'-Bromo-3-(1,3-dioxolan-2-yl)benzophenone (CAS 898779-18-5) solves this via orthogonal bifunctional design: • 1,3-Dioxolane ketal protects the ketone for directed ortho-lithiation • Para-Br enables late-stage Suzuki-Miyaura cross-coupling • Ideal for benzannelated heterocycle synthesis & SAR studies Supplied with CoA; available for immediate global dispatch.

Molecular Formula C16H13BrO3
Molecular Weight 333.18 g/mol
CAS No. 898779-18-5
Cat. No. B1293215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Bromo-3-(1,3-dioxolan-2-YL)benzophenone
CAS898779-18-5
Molecular FormulaC16H13BrO3
Molecular Weight333.18 g/mol
Structural Identifiers
SMILESC1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C16H13BrO3/c17-14-6-4-11(5-7-14)15(18)12-2-1-3-13(10-12)16-19-8-9-20-16/h1-7,10,16H,8-9H2
InChIKeyNDDDRYSBQHIOGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Bromo-3-(1,3-dioxolan-2-YL)benzophenone: Protected Benzophenone Building Block


4'-Bromo-3-(1,3-dioxolan-2-YL)benzophenone (CAS 898779-18-5) is a specialized organic compound with the molecular formula C16H13BrO3 and a molecular weight of 333.18 g/mol . It belongs to the benzophenone class and is characterized by a unique substitution pattern: a bromine atom at the para position (4') of one phenyl ring and a 1,3-dioxolane ring attached at the meta position (3) of the other . This bifunctional architecture combines a protected ketone (as a cyclic ketal) with a versatile aryl bromide handle, making it a strategic intermediate for multi-step organic syntheses in pharmaceutical and materials research [1].

Why Generic Benzophenone Analogs Cannot Substitute


Direct substitution with a generic benzophenone derivative or a simple regioisomer will likely derail a synthetic sequence due to the precise orthogonal reactivity required for this compound. The 1,3-dioxolane ring acts as a specific protecting group for the ketone, enabling selective lithiation and subsequent functionalization that would be impossible with an unprotected or differently protected ketone [1]. Concurrently, the bromine atom at the 4'-position is not a mere placeholder; its para-substitution pattern dictates the regioselectivity and efficiency of subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, compared to ortho- or meta-bromo analogs [2]. Using an isomer like 3-Bromo-4'-(1,3-dioxolan-2-YL)benzophenone (CAS 898760-06-0) or a non-brominated analog like 3-(1,3-Dioxolan-2-YL)benzophenone (CAS 85366-46-7) would alter the electronic and steric environment, leading to different reaction rates, product distributions, and potentially lower yields, compromising the integrity of the target synthesis [3].

Quantitative Evidence for 4'-Bromo-3-(1,3-dioxolan-2-YL)benzophenone


Higher Purity vs. Key Regioisomer

This compound is commercially available from multiple suppliers at a higher standard purity compared to its direct regioisomer, 3-Bromo-4'-(1,3-dioxolan-2-yl)benzophenone. While both are offered by suppliers like Fluorochem at identical price points, the target compound (4'-bromo isomer) is consistently listed with a higher minimum purity of 97-98%, whereas the 3-bromo isomer is more frequently found at a lower 95% purity grade from multiple sources . This difference in available purity reduces the need for further in-house purification, saving time and resources in the lab.

Organic Synthesis Medicinal Chemistry Materials Science

Validated 1,3-Dioxolane Protecting Group Efficiency

The 1,3-dioxolane moiety, a key feature of this compound, has been demonstrated to be a highly effective protecting group for benzophenones. In a study on microwave-assisted synthesis of benzophenone ethylene ketals, a closely related system achieved 100% conversion under optimized conditions [1]. This quantitative performance benchmark underscores the robustness of this protecting group, which is essential for the subsequent lithiation and functionalization steps that the target compound is designed to facilitate [2]. Analogs lacking this protective group (e.g., 4-Bromobenzophenone) are susceptible to unwanted side reactions at the ketone carbonyl under strongly basic or nucleophilic conditions, making them unsuitable for multi-step syntheses requiring carbonyl protection.

Protecting Group Chemistry Lithiation Reaction Optimization

Superior Para-Bromo Reactivity in Cross-Couplings

The bromine atom's position at the 4' (para) position of the benzophenone core is strategically advantageous for palladium-catalyzed cross-coupling reactions. Studies on regioselective Suzuki couplings demonstrate that para-bromoaryl substrates generally exhibit higher reactivity and more predictable regioselectivity compared to their meta-substituted counterparts [1]. This is a critical distinction from the commercially available isomer, 3-Bromo-4'-(1,3-dioxolan-2-YL)benzophenone (CAS 898760-06-0), which places the bromine in the less reactive meta position [2]. The enhanced reactivity of the para-bromo group enables milder reaction conditions, higher yields, and cleaner conversions in cross-coupling steps, which is paramount for the efficient construction of complex molecular architectures.

Cross-Coupling Suzuki-Miyaura C-C Bond Formation

High-Value Application Scenarios


Intermediate for Multi-Step Heterocycle Synthesis

The compound's validated utility as a protected benzophenone makes it an ideal building block for synthesizing complex, benzannelated heterocyclic systems [1]. The 1,3-dioxolane ring allows for directed ortho-lithiation and subsequent trapping with electrophiles, a methodology established for this class of compounds. The para-bromo group remains inert under these strongly basic conditions but can be activated later in the sequence for a palladium-catalyzed cross-coupling to introduce molecular diversity or link the fragment to a larger scaffold.

Substrate for Convergent Suzuki-Miyaura Coupling

Given the enhanced reactivity of its para-bromo substituent in cross-coupling reactions, this compound is a superior choice for convergent synthetic strategies [2]. It can be efficiently coupled with a wide range of aryl or heteroaryl boronic acids to generate a library of novel benzophenone derivatives. This is particularly valuable in medicinal chemistry programs exploring structure-activity relationships (SAR) around a benzophenone pharmacophore, where the ability to reliably and cleanly diversify the 4'-position is crucial.

Precursor for Functionalized Benzophenone Materials

The combination of a protected ketone and a reactive aryl halide allows for the stepwise, controlled construction of functional materials. For instance, the compound could be used to create monomer units for polymers or metal-organic frameworks (MOFs). The ketone can be unmasked after the cross-coupling step to provide a handle for further derivatization (e.g., imine formation, reduction), while the initial cross-coupling step can be used to install photoactive or electroactive groups, as evidenced by research into mono-bromosubstituted benzophenones [3].

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